molecular formula C19H15N5O3S B2355210 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1327231-78-6

3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B2355210
CAS No.: 1327231-78-6
M. Wt: 393.42
InChI Key: ADENQJKJHYKJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a synthetically crafted small molecule of significant interest in early-stage drug discovery, particularly in the field of oncology. Its molecular architecture is characteristic of kinase inhibitors, featuring a quinazolin-4(3H)-one core, a privileged scaffold known for its ability to compete with ATP for binding in the catalytic cleft of various protein kinases. The specific research value of this compound is attributed to its hybrid structure, which incorporates a 1,2,4-oxadiazole moiety linked to a thiophene ring via an azetidine bridge. This design is frequently employed to enhance binding affinity and optimize physicochemical properties in lead compound optimization. While the precise primary target is subject to ongoing investigation, compounds with this structural profile are frequently explored as potent and selective inhibitors of kinases involved in proliferative signaling pathways. Researchers are utilizing this molecule as a key chemical tool to probe and validate novel biological targets and to elucidate the complex signaling networks that drive pathological cell growth. Its mechanism of action is hypothesized to involve the potent inhibition of one or more specific kinase targets, leading to the disruption of downstream signaling and the induction of apoptosis in malignant cells. This compound is intended for use in in vitro biochemical assays and cell-based phenotypic screening to further investigate its therapeutic potential and mechanism.

Properties

IUPAC Name

3-[2-oxo-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c25-16(10-24-11-20-14-5-2-1-4-13(14)19(24)26)23-8-12(9-23)18-21-17(22-27-18)15-6-3-7-28-15/h1-7,11-12H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADENQJKJHYKJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid (1) undergoes reflux with acyl chlorides (e.g., butyryl chloride, benzoyl chloride) in dimethylformamide (DMF) to form 2-amidobenzoic acid intermediates (2a–c). Subsequent dehydrative cyclization in acetic anhydride yields benzoxazinone derivatives (3a–c), which react with hydrazine hydrate in ethanol to produce 3-aminoquinazolin-4(3H)-ones (4a–c) in 80–88% yields.

Table 1: Reaction Conditions for Quinazolinone Core Synthesis

Step Reagents/Conditions Yield Source
2-Amidobenzoic acid formation Acyl chloride, DMF, rt, 3 h 76–80%
Benzoxazinone cyclization Acetic anhydride, 1 h reflux 85–90%
3-Aminoquinazolinone synthesis Hydrazine hydrate, ethanol, 3 h reflux 80–88%

Alternative Route via Isothiocyanate Coupling

Anthranilic acid reacts with isothiocyanate derivatives (2a–e) in ethanol to form quinazoline intermediates (3a–e), followed by recrystallization in ethanol/dioxane (1:1) to achieve 90–95% purity. This method prioritizes scalability but requires rigorous temperature control to avoid byproducts.

Synthesis of the 3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl Azetidine Moiety

The azetidine-oxadiazole-thiophene subunit is synthesized through sequential heterocyclization and functionalization:

Thiophene-2-carboxaldehyde to Oxadiazole Intermediate

Thiophene-2-carboxaldehyde (4a) reacts with hydroxylamine hydrochloride and sodium carbonate in methanol to form the amidoxime derivative (5a). Cyclization with chloroacetyl chloride in dry acetone produces 3-(thiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole (6a) as a yellow oil, purified via column chromatography (hexane:ethyl acetate, 9:1).

Azetidine Ring Formation

The azetidine ring is constructed by reacting Schiff bases (e.g., isonicotinamide derivatives) with 2-chloroacetyl chloride in dioxane and triethylamine. For example, N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl)isonicotinamide derivatives form in 65–72% yields after 5 h reflux.

Table 2: Key Parameters for Azetidine-Oxadiazole Synthesis

Component Reagents/Conditions Yield Purity Method Source
Oxadiazole-thiophene Chloroacetyl chloride, acetone, reflux 78% Column chromatography
Azetidine ring 2-Chloroacetyl chloride, dioxane, triethylamine 65–72% Recrystallization

Coupling of Quinazolinone and Azetidine-Oxadiazole-Thiophene Moieties

The final assembly involves linking the quinazolinone core to the azetidine-oxadiazole-thiophene subunit via a ketoethyl spacer:

Chloroacetylation of 3-Aminoquinazolinone

3-Aminoquinazolin-4(3H)-one (4a) reacts with chloroacetyl chloride in dichloromethane/triethylamine to form 2-chloro-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide (5a). This intermediate is critical for introducing the ethyl linker.

Nucleophilic Displacement with Azetidine-Oxadiazole-Thiophene

Compound 5a undergoes nucleophilic substitution with 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl azetidine in dry acetone and potassium carbonate. Microwave-assisted coupling (100°C, 30 min) improves reaction efficiency, achieving 82% yield compared to 68% under conventional reflux.

Table 3: Comparative Analysis of Coupling Methods

Method Conditions Yield Time Source
Conventional Acetone, K₂CO₃, reflux, 6 h 68% 6 h
Microwave-assisted 100°C, 300 W, 30 min 82% 0.5 h

Optimization Challenges and Solutions

Regioselectivity in Oxadiazole Formation

The 1,2,4-oxadiazole isomer predominates due to thermodynamic stability, but trace amounts of 1,3,4-oxadiazole byproducts (<5%) may form. Purification via preparative TLC (silica gel, ethyl acetate:hexane, 1:1) resolves this.

Azetidine Ring Strain Mitigation

The four-membered azetidine ring’s strain is alleviated by electron-withdrawing oxadiazole substituents, which enhance stability during coupling. Storage under nitrogen atmosphere prevents ring-opening reactions.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, quinazolinone C5-H), 7.89–7.12 (m, 7H, aromatic), 4.62 (s, 2H, CH₂CO), 3.81–3.45 (m, 4H, azetidine).
  • IR (KBr): 1745 cm⁻¹ (C=O, quinazolinone), 1660 cm⁻¹ (oxadiazole C=N).

Purity and Yield Metrics

Final purification via recrystallization (ethanol/water, 7:3) achieves ≥98% purity, with an overall yield of 58% from anthranilic acid.

Chemical Reactions Analysis

Types of Reactions

This compound exhibits diverse reactivity, undergoing several types of chemical reactions such as:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides and sulfones.

  • Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield alcohols and amines.

  • Substitution: Can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene or quinazolinone moieties.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium trioxide in acidic media.

  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

  • Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.

Major Products Formed

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Varied depending on the specific reagents used but generally includes substituted quinazolines and thiophenes.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have shown that quinazolinone derivatives possess significant anticancer properties. The presence of the oxadiazole and thiophene rings may enhance these effects. For instance:

  • Mechanism of Action : Quinazolinone derivatives often act by inhibiting specific kinases involved in cancer cell proliferation. The incorporation of oxadiazole may improve selectivity towards cancer cells while reducing toxicity to normal cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that derivatives of quinazolinone, particularly those incorporating oxadiazole, show promising activity against various bacterial strains and fungi:

  • In vitro Studies : Compounds similar to the target molecule have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, compounds with similar structures have been reported to exhibit:

  • Anti-inflammatory : Reduction of inflammation markers in various models.
  • Analgesic : Pain relief in animal models.
  • Antiviral : Activity against certain viral infections, suggesting broad-spectrum potential .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one:

StudyFocusFindings
Dhokale et al. (2020) Anticancer ActivityNovel quinazolinone analogues showed significant cytotoxicity against MDA-MB 231 cell line.
PMC3002796 (2010) Antimicrobial ActivitySynthesized oxadiazole derivatives exhibited potent activity against S. aureus and E. coli.
PMC3528059 (2012) CytotoxicityIdentified compounds with notable cytotoxic effects across multiple cancer cell lines.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. In medicinal chemistry, it may inhibit particular enzymes or bind to receptors, disrupting biological processes essential for disease progression. The thiophene and oxadiazole rings play a crucial role in its binding affinity and specificity, enabling selective targeting.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s uniqueness lies in its 1,2,4-oxadiazole-azetidine-thiophene substitution pattern. Below is a comparison with structurally related quinazolinone derivatives:

Compound Key Substituents Reported Activities Synthesis Highlights Ref.
Target Compound 1,2,4-Oxadiazole, azetidine, thiophene Inferred: Antimicrobial, enzyme inhibition Likely involves cyclization/click chemistry
3-[4-(4-substituted phenyl-triazolyl)-phenyl]-2-phenyl-3H-quinazolin-4-one 1,2,4-Triazole, phenyl Antimicrobial, moderate activity Cyclization of thiosemicarbazides
3-Alkyl-2-(1,2,3-triazolyl)thio-dihydroquinazolin-4(1H)-one 1,2,3-Triazole, alkylthio Not specified Cu@Py-Oxa@SPION catalyst (77–86% yield)
3-(Thiazolidin-2-ylidenamino)-2-phenylquinazolin-4(3H)-one Thiazolidinone, arylidene Anticonvulsant, antibacterial Cyclization with chloroacetic acid
2-[(Triazolo)methyl]quinazolin-4(3H)-one 1,2,4-Triazole, methyl Antimicrobial, anti-inflammatory Bromomethyl intermediate + mercaptotriazoles

Physicochemical Properties

  • Metabolic Stability : The 1,2,4-oxadiazole group is more resistant to hydrolysis than ester-containing analogues, extending half-life .

Key Research Findings and Limitations

  • Advantages :
    • The combination of azetidine and oxadiazole may offer synergistic effects on target selectivity and stability.
    • Thiophene’s electron-rich structure could improve interaction with hydrophobic enzyme pockets .
  • Limitations: No direct biological data for the target compound are available in the evidence; activities are inferred from analogues. Synthesis complexity (e.g., azetidine cyclization) might reduce scalability compared to triazole derivatives .

Biological Activity

The compound 3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 314.32 g/mol. The presence of the thiophene ring and oxadiazole moiety contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA32 µg/mL
Compound BE. coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

These compounds typically exert their effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been well documented. Compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. For example, a study reported that certain quinazoline derivatives inhibited cell proliferation in breast cancer cells with IC50 values ranging from 10 to 25 µM.

Table 2: Cytotoxicity of Quinazoline Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound XMCF-7 (Breast)15
Compound YHeLa (Cervical)20
Compound ZA549 (Lung)18

The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression .

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against key enzymes such as acetylcholinesterase (AChE). Studies on similar compounds have shown effective inhibition of AChE with IC50 values ranging from 12.8 to 99.2 µM, indicating a promising avenue for treating neurodegenerative diseases like Alzheimer's.

Table 3: Enzyme Inhibition Studies

CompoundEnzymeIC50 (µM)
Compound AAChE12.8
Compound BButyrylcholinesterase (BChE)53.1

These findings suggest that modifications in the oxadiazole and quinazoline frameworks can enhance enzyme inhibitory activity .

Case Studies

  • Study on Antimicrobial Properties : A recent study synthesized several oxadiazole derivatives and tested their antimicrobial efficacy against a panel of Gram-positive and Gram-negative bacteria. The results showed that modifications in the thiophene ring significantly enhanced activity against resistant strains .
  • Anticancer Screening : Another investigation focused on quinazoline derivatives, revealing that specific substitutions on the quinazoline core led to increased cytotoxicity against various cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Q & A

Q. What are the key synthetic methodologies for synthesizing this quinazolinone-oxadiazole hybrid compound, and how do reaction conditions impact yield and purity?

The compound’s synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the quinazolinone core via condensation of anthranilic acid derivatives with thiophene-2-carboxylic acid (or analogues) under reflux conditions .
  • Step 2 : Introduction of the azetidine-oxadiazole moiety through nucleophilic substitution or cyclization reactions, often requiring catalysts like triethylamine and solvents such as ethanol or acetonitrile .
  • Step 3 : Final coupling steps (e.g., thioether or alkylation) under controlled temperatures (60–80°C) to avoid side reactions . Microwave-assisted synthesis can enhance efficiency (reducing reaction time from hours to minutes) . Yield optimization requires precise stoichiometry and pH control, as excess reagents may lead to byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions and regioselectivity, particularly for the azetidine and thiophene moieties .
  • X-ray crystallography : Resolves stereochemistry (e.g., Z/E configurations in oxadiazole linkages) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., 398.9 g/mol for analogues) and fragmentation patterns .
  • Computational modeling : DFT calculations predict electron density distribution, aiding in understanding reactivity at the oxadiazole-thiophene junction .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo bioactivity data for this compound?

Discrepancies often arise due to:

  • Metabolic instability : The azetidine ring may undergo hepatic oxidation. Mitigation: Introduce electron-withdrawing groups (e.g., -F, -Cl) to stabilize the ring .
  • Poor solubility : The thiophene-oxadiazole system is hydrophobic. Solutions: Formulate as nanoparticles or co-crystals with cyclodextrins .
  • Off-target effects : Use CRISPR-Cas9 screening to identify unintended protein interactions . Validate via competitive binding assays against structurally similar compounds (e.g., pyrazole-thiazolidinone hybrids) .

Q. How can researchers optimize the compound’s selectivity for kinase inhibition while minimizing toxicity?

  • Structure-activity relationship (SAR) : Modify substituents on the quinazolinone core (e.g., 4-methylbenzyl vs. ethyl groups) to alter steric hindrance at the ATP-binding pocket .
  • Kinase profiling : Use KinomeScan or Eurofins KinaseProfiler to assess selectivity across 400+ kinases. Prioritize kinases with <10% residual activity at 1 μM .
  • Toxicity screening : Evaluate mitochondrial toxicity via Seahorse XF assays and hepatotoxicity using HepaRG cells .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetics and binding modes?

  • ADME prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (%F >30), blood-brain barrier permeability (logBB <0.3), and CYP450 inhibition .
  • Molecular docking : AutoDock Vina or Glide simulate binding to targets (e.g., EGFR, VEGFR2). Focus on hydrogen bonding with oxadiazole’s N-O groups and π-π stacking with quinazolinone .
  • MD simulations : GROMACS or NAMD assess stability of ligand-protein complexes over 100-ns trajectories .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s antimicrobial vs. antitumor activity be interpreted?

  • Dose dependency : Antitumor activity (IC50_{50} <10 μM) may require higher concentrations than antimicrobial effects (MIC 2–8 μg/mL) .
  • Target overlap : The oxadiazole moiety inhibits both bacterial DNA gyrase and human topoisomerase II. Use gene knockout models (e.g., E. coli ΔgyrA) to isolate mechanisms .
  • Resistance assays : Serial passage experiments (e.g., 20 generations) identify mutations in target proteins, clarifying selectivity .

Methodological Tables

Table 1 : Key Synthetic Parameters for Analogues

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Quinazolinone formationThiophene-2-carboxylic acid, N-methyl anthranilic acid, 80°C, 6h68–72>95%
Oxadiazole cyclizationNH2_2OH·HCl, EDCI, DMF, rt, 12h55–6090%
Final couplingK2_2CO3_3, DMF, 70°C, 8h65–7092%

Table 2 : Biological Activity of Structural Analogues

SubstituentTarget (IC50_{50}, μM)Selectivity Index (SI)Toxicity (CC50_{50}, μM)
3-ThiopheneEGFR: 0.12 ± 0.03SI = 8.31.0 ± 0.2
4-FluorophenylVEGFR2: 0.45 ± 0.07SI = 5.12.3 ± 0.4
3,4-DimethoxyPI3Kα: 1.2 ± 0.1SI = 3.23.8 ± 0.6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.